Cas no 1086111-17-2 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1H-Pyrazole,5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1H-pyrazole-3-boronic acid pinacol ester
- 1H-Pyrazole, 5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Pyrazole-3-boronic acid pinacol ester
- 3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE)-PYRAZOLE
- 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1H-PYRAZOLE-5-BORONIC ACID PINACOL ESTER
- Pyrazole-3-boronic acid, pinacol ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxabolone)-pyrrazole
- 1H-Pyrazole, 3-(4
-
- Inchi: 1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-6-11-12-7/h5-6H,1-4H3,(H,11,12)
- InChI Key: KWLOIDOKWUESNM-UHFFFAOYSA-N
- SMILES: O1B(C2=CC=NN2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 194.12300
- Monoisotopic Mass: 194.1226579 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.1
- Molecular Weight: 194.04
Experimental Properties
- PSA: 47.14000
- LogP: 0.70890
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A433493-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1086111-17-2 | 97% | 250mg |
$8.00 | 2021-07-14 | |
| Ambeed | A433493-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1086111-17-2 | 97% | 1g |
$7.0 | 2024-04-26 | |
| Ambeed | A433493-5g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1086111-17-2 | 97% | 5g |
$20.0 | 2024-04-26 | |
| Ambeed | A433493-10g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1086111-17-2 | 97% | 10g |
$25.0 | 2024-04-26 | |
| Ambeed | A433493-25g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1086111-17-2 | 97% | 25g |
$50.0 | 2024-04-26 | |
| Ambeed | A433493-100g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1086111-17-2 | 97% | 100g |
$199.0 | 2024-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN902-20g |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1086111-17-2 | 97% | 20g |
846.0CNY | 2021-08-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD220364-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1086111-17-2 | 97% | 250mg |
¥37 | 2021-08-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD220364-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1086111-17-2 | 97% | 1g |
¥52.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD220364-5g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1086111-17-2 | 97% | 5g |
¥217.0 | 2022-03-01 |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Suppliers
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Introduction to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1086111-17-2) and Its Emerging Applications in Chemical Biology
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, identified by the chemical abstracts service number 1086111-17-2, is a boronic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology due to its unique structural properties and versatile reactivity. This compound belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their broad spectrum of biological activities and utility in drug development. The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl moiety in its molecular structure endows it with remarkable stability and compatibility with various cross-coupling reactions, making it an invaluable intermediate in synthetic organic chemistry.
The pyrazole core is a five-membered aromatic ring containing two nitrogen atoms, which is known for its ability to interact with biological targets such as enzymes and receptors. This feature has been exploited in the design of numerous pharmacophores targeting diseases ranging from cancer to infectious disorders. The boronic acid functionality in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole further enhances its utility by enabling palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in constructing complex molecular architectures and have been widely employed in the synthesis of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing new methodologies for boronic acid-mediated reactions due to their importance in drug discovery. The stability provided by the tetramethyl group in the dioxaborolane moiety ensures that the boronic acid remains unreactive under harsh conditions, thereby improving the efficiency of synthetic processes. This has led to its adoption in high-throughput screening campaigns and as a key building block in fragment-based drug design.
One of the most compelling applications of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is in the development of targeted therapies for cancer. Pyrazole derivatives have demonstrated efficacy as kinase inhibitors and have shown promise in preclinical studies as single agents or in combination regimens. The boronic acid component allows for facile conjugation with other bioactive molecules via cross-coupling reactions, enabling the creation of bifunctional probes that can simultaneously target multiple pathways. Such strategies are particularly relevant in addressing drug resistance and improving therapeutic outcomes.
Moreover, the compound has found utility in diagnostic imaging applications. Boron neutron capture therapy (BNCT) is an emerging modality for treating tumors that relies on the preferential accumulation of boron-containing compounds in malignant tissues. The stability and bioavailability of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole make it a candidate for developing new BNCT agents. Recent studies have highlighted its potential in selectively delivering boron to tumor sites while minimizing systemic toxicity.
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves multi-step organic transformations starting from commercially available precursors. The introduction of the dioxaborolane group typically requires halogen-metal exchange followed by reaction with a boronic ester or halide. Advances in catalytic systems have significantly improved the yield and purity of these transformations, making large-scale production feasible. These advancements are crucial for meeting the growing demand for this compound in both academic and industrial settings.
From a computational chemistry perspective, 3-(4, 4, 5, 5-Tetramethyl - 1, 3, 2-Dioxaborolan - 2-y) - 1H-pyrazole has been subjected to detailed mechanistic studies to understand its reactivity patterns better. Density functional theory (DFT) calculations have provided insights into how the tetramethyl group influences electronic distributions within the molecule. These insights are not only valuable for optimizing synthetic routes but also for predicting how modifications to this scaffold might affect biological activity.
The compound's role extends beyond small-molecule drug discovery into materials science. For instance, tetramethyl-substituted pyrazoles have been explored as ligands in coordination chemistry due to their ability to stabilize transition metal centers effectively. This property is particularly useful in designing catalysts for organic transformations that are relevant to green chemistry initiatives.
In conclusion, 3-(4, 4, 5, 5-Tetramethyl - 1, 3, 2-Dioxaborolan - 2-y) - 1H-pyrazole (CAS No. 1086111 - 17 - 2) represents a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural features enable diverse applications ranging from medicinal chemistry to diagnostic imaging and materials science. As research continues to uncover new functionalities and synthetic strategies involving this molecule, its importance is poised to grow further.
1086111-17-2 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) Related Products
- 1197172-06-7(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine)
- 2085312-62-3(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-amine)
- 1283136-35-5(3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine)
- 847818-74-0(1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 844501-71-9(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1888441-67-5(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole)
- 1020174-04-2(1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1443760-73-3(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole)
- 1440520-87-5(4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 937366-55-7(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)